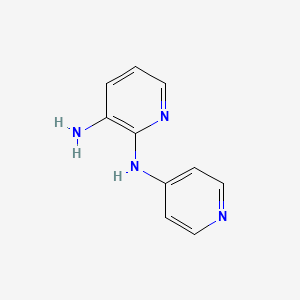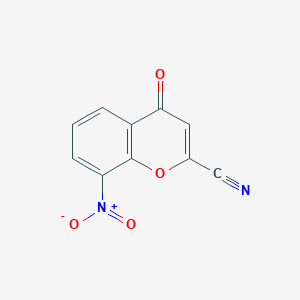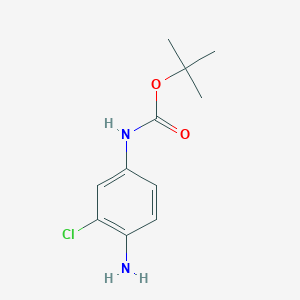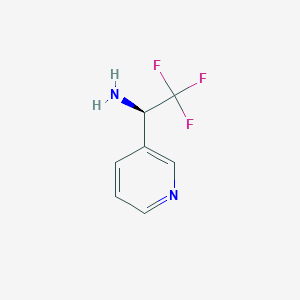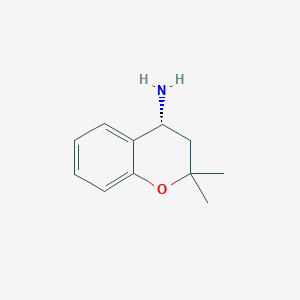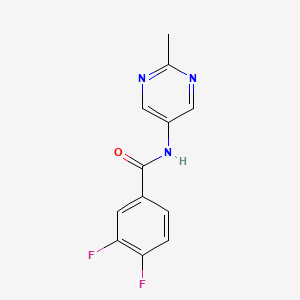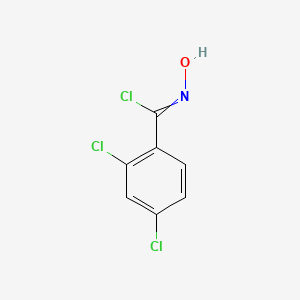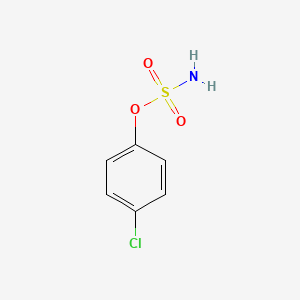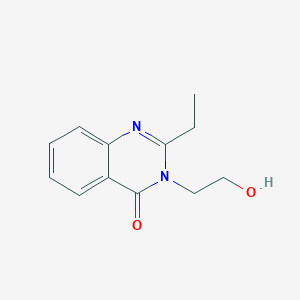
2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethyl and hydroxyethyl substituents, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by cyclization and subsequent hydroxyethylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.
化学反応の分析
Types of Reactions
2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Ethyl-3-(2-oxoethyl)quinazolin-4(3H)-one.
Reduction: Formation of 2-Ethyl-3-(2-hydroxyethyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- 2-Ethyl-3-(2-methoxyethyl)quinazolin-4(3H)-one
- 2-Ethyl-3-(2-hydroxypropyl)quinazolin-4(3H)-one
Uniqueness
2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and hydroxyethyl groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
特性
CAS番号 |
135644-06-3 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
2-ethyl-3-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-2-11-13-10-6-4-3-5-9(10)12(16)14(11)7-8-15/h3-6,15H,2,7-8H2,1H3 |
InChIキー |
PYUHZORCCAHZHF-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
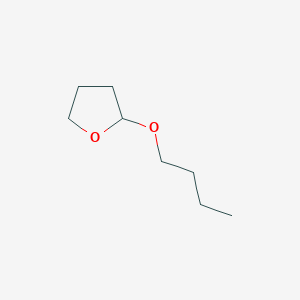

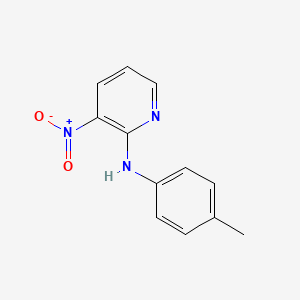
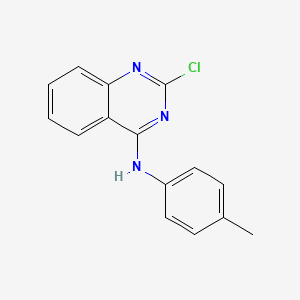
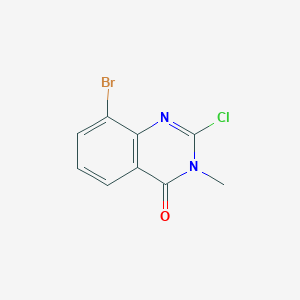
![2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol](/img/structure/B8771037.png)
